molecular formula C15H17NO3 B12420832 3-Hydroxy agomelatine D3

3-Hydroxy agomelatine D3

Cat. No.: B12420832
M. Wt: 262.32 g/mol
InChI Key: VUBBOOVHTBZRTJ-BMSJAHLVSA-N
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Preparation Methods

The synthesis of 3-Hydroxy agomelatine D3 involves the deuteration of 3-Hydroxy agomelatine. The process typically includes the introduction of deuterium atoms into the molecular structure of 3-Hydroxy agomelatine. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this process are proprietary and not widely published .

Chemical Reactions Analysis

3-Hydroxy agomelatine D3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Hydroxy agomelatine D3 has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of agomelatine.

    Biology: It is used in biological studies to understand the interaction of agomelatine metabolites with various receptors.

    Medicine: It is used in pharmacological research to study the effects of agomelatine and its metabolites on the central nervous system.

    Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs .

Mechanism of Action

3-Hydroxy agomelatine D3 exerts its effects primarily through its action as a 5-HT2C receptor antagonist. By blocking these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation leads to various physiological effects, including the regulation of mood and circadian rhythms .

Comparison with Similar Compounds

3-Hydroxy agomelatine D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of metabolic pathways. Similar compounds include:

Properties

Molecular Formula

C15H17NO3

Molecular Weight

262.32 g/mol

IUPAC Name

N-[2-[3-hydroxy-7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide

InChI

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17)/i2D3

InChI Key

VUBBOOVHTBZRTJ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C(C=C2C=C1)O)CCNC(=O)C

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC

Origin of Product

United States

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